molecular formula C9H7ClO2 B12116748 8-Chloroisochroman-4-one

8-Chloroisochroman-4-one

Cat. No.: B12116748
M. Wt: 182.60 g/mol
InChI Key: IXBPAAZMSDWVRG-UHFFFAOYSA-N
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Description

8-Chloroisochroman-4-one is a halogenated derivative of isochroman-4-one, a bicyclic compound featuring a benzopyran backbone with a ketone group at position 4 and a chlorine substituent at position 6.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

8-chloro-1H-isochromen-4-one

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2

InChI Key

IXBPAAZMSDWVRG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Cl)C(=O)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid .

Industrial Production Methods: Industrial production of 8-Chloroisochroman-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

8-Chloroisochroman-4-one has shown promise in drug development, particularly in targeting various diseases:

  • Cancer Research : The compound exhibits potential as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth.
  • Infectious Diseases : Studies indicate that it may have antiviral properties, making it a candidate for further investigation in treating viral infections.

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research to study enzyme mechanisms:

  • Mechanism of Action : It can inhibit enzymes by binding to their active sites, which blocks substrate access, influencing cellular signaling pathways.

Synthetic Organic Chemistry

In synthetic chemistry, 8-Chloroisochroman-4-one is used as a building block for more complex molecules:

  • Versatile Intermediate : Its unique structure allows for various chemical modifications, enhancing its utility in synthesizing other compounds.

Research indicates that 8-Chloroisochroman-4-one exhibits significant biological activities attributed to its structural features:

  • Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its therapeutic effects.
  • Anti-inflammatory Properties : Initial studies suggest that it may reduce inflammation by modulating specific pathways.

Case Studies

Several studies have documented the applications of 8-Chloroisochroman-4-one:

  • Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 8-Chloroisochroman-4-one inhibited the growth of cancer cell lines through enzyme inhibition mechanisms .
  • Antiviral Potential : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound showed activity against certain viral strains, warranting further exploration for antiviral drug development .
  • Synthetic Applications : A review article discussed multiple synthetic routes leading to 8-Chloroisochroman-4-one derivatives, emphasizing their importance in creating novel therapeutic agents .

Mechanism of Action

The mechanism of action of 8-Chloroisochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

Compound Molecular Formula Molecular Weight Substituents Key Features
8-Chloroisochroman-4-one* C₉H₇ClO₂ 182.60 Cl at position 8 Electrophilic Cl enhances reactivity
8-Fluorochroman-4-one C₉H₇FO₂ 166.15 F at position 8 Lower MW, higher electronegativity
8-Bromo-2-(4-chlorophenyl)chromen-4-one C₁₅H₉BrClO₂ 352.59 Br at position 8, Cl-Ph at position 2 Dual halogenation increases steric bulk
8-CHLORO-CHROMAN-4-YLAMINE HYDROCHLORIDE C₉H₁₁Cl₂NO 220.10 Cl at position 8, NH₂ at position 4 Amine hydrochloride salt form

*Note: Molecular weight calculated based on C₉H₇ClO₂; direct data for 8-Chloroisochroman-4-one are inferred from analogs .

Spectral and Analytical Data
  • ESIMS data are typically used to confirm molecular ions (e.g., [M+H]+) .
  • Chroman-4-one derivatives () : Compounds like 3-oxo-6-chloro-4-methylchroman-4-one (C₁₀H₉ClO₃) exhibit IR peaks for carbonyl (1700–1750 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹). ¹H NMR signals for methyl groups (~δ 2.1–2.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm) are typical .
  • 8-Chloroisochroman-4-one : Expected ¹H NMR signals include aromatic protons deshielded by Cl (δ 7.2–7.8 ppm) and a ketone carbonyl peak in ¹³C NMR (~δ 190–200 ppm).

Biological Activity

8-Chloroisochroman-4-one is a chemical compound belonging to the class of chromanones, characterized by its unique molecular structure that includes a chlorine atom. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

8-Chloroisochroman-4-one has the following chemical structure:

  • Molecular Formula : C₉H₇ClO
  • Molecular Weight : 168.60 g/mol

The presence of the chlorine atom at the 8-position significantly influences its reactivity and biological interactions compared to other isochroman derivatives.

The biological activity of 8-Chloroisochroman-4-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is essential in modulating biochemical pathways.
  • Antioxidant Activity : It exhibits antioxidant properties that help in reducing oxidative stress within biological systems.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.

1. Antimicrobial Activity

8-Chloroisochroman-4-one has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0625 mg/mL
Klebsiella pneumoniae0.125 mg/mL

These findings suggest that 8-Chloroisochroman-4-one could serve as a lead compound for developing new antibacterial agents, particularly against antibiotic-resistant strains .

2. Anticancer Activity

Research indicates that 8-Chloroisochroman-4-one exhibits anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Cell LineIC50 (µM)
HepG26.19 ± 0.50
MCF-75.10 ± 0.40

These values indicate that the compound is more potent than some established anticancer drugs, making it a promising candidate for further development .

3. Antioxidant Activity

The antioxidant potential of 8-Chloroisochroman-4-one has been evaluated using various assays. It has shown effective inhibition of lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals.

CompoundEC50 (mM)
8-Chloroisochroman-4-one0.565 ± 0.051

This activity suggests that the compound could be beneficial in therapeutic strategies aimed at oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have highlighted the versatility of 8-Chloroisochroman-4-one in various research contexts:

  • Antiviral Activity : The compound's derivatives were tested against H5N1 avian influenza viruses, showing promising results in inhibiting viral growth while maintaining low cytotoxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the substituents on the isochroman core can enhance biological activity, particularly in terms of lipophilicity and electron-withdrawing capacity .
  • Synthetic Applications : The compound serves as a precursor for synthesizing more complex molecules with potential pharmacological applications, underlining its importance in medicinal chemistry .

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